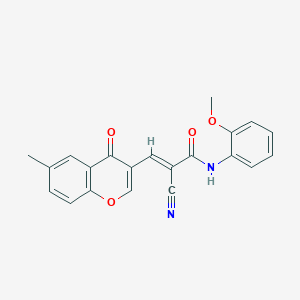
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. It has also shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide varies depending on its application. In antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it suppresses the production of inflammatory cytokines. In anti-diabetic activity, it improves insulin sensitivity. In herbicidal activity, it inhibits the growth of weeds by interfering with photosynthesis. In fluorescent probe activity, it exhibits fluorescence when exposed to UV light.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. It also modulates the expression of various genes involved in different cellular processes. In animal studies, it has been found to have low toxicity and no adverse effects on vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in lab experiments include its low toxicity, high stability, and diverse applications. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous solutions. Its high cost and complex synthesis method can also limit its availability for research purposes.
Orientations Futures
The potential applications of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide in various fields provide numerous opportunities for future research. Some possible future directions include exploring its potential as a therapeutic agent for other diseases, investigating its mode of action in different cellular processes, optimizing its synthesis method to reduce cost and increase yield, and developing new applications in material science.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxo-4H-chromen-3-yl)acrylamide involves the reaction of 2-methoxybenzaldehyde, malononitrile, 6-methyl-4H-chromen-4-one, and acryloyl chloride in the presence of triethylamine. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-7-8-18-16(9-13)20(24)15(12-27-18)10-14(11-22)21(25)23-17-5-3-4-6-19(17)26-2/h3-10,12H,1-2H3,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPOQBSMSQKHP-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5431280.png)
![3-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5431288.png)
![2-({5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5431298.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)
![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(allylthio)-6,7-dimethyl-4-[2-(4-nitrophenyl)vinyl]quinazoline](/img/structure/B5431341.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)